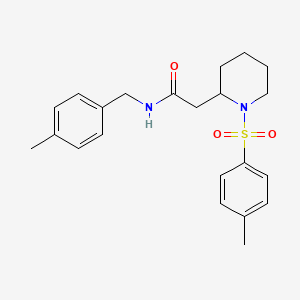

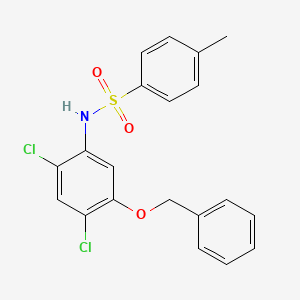

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

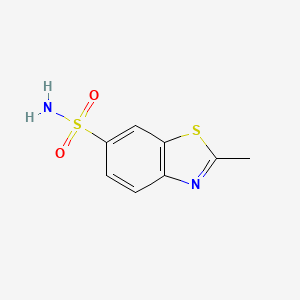

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles . The benzyloxy and dichlorophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Sulfonamides are generally stable and have good solubility in organic solvents .Applications De Recherche Scientifique

Novel Synthesis Approaches

Research by Anbarasan, Neumann, and Beller (2011) highlights a more benign electrophilic cyanation reagent for synthesizing various benzonitriles, including those derived from (hetero)aryl bromides. This methodology, involving N-Cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrates the compound's role in facilitating the synthesis of pharmaceutical intermediates through chemoselective monocyanation of dibromoarenes, yielding good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

Structural and Kinetic Investigations

Rublova et al. (2017) synthesized new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were structurally characterized by X-ray crystallography. These compounds, due to their unique steric properties, provide insights into the synthesis and structural analysis of sulfonamide derivatives, contributing to our understanding of their molecular and electronic structures (Rublova et al., 2017).

Photocatalytic Applications

Miller and Crosby (1983) investigated the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, leading to the formation of nitroso- and nitro-products. This study demonstrates the potential of using sulfonamide derivatives in photocatalytic processes, which could be applied in environmental chemistry for pollutant degradation (Miller & Crosby, 1983).

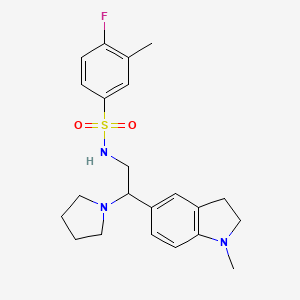

Antibacterial Applications

Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial activity. Some of these compounds showed promising activity against various strains of anaerobic Gram-positive bacteria, indicating the potential of sulfonamide derivatives as antibacterial agents (Sławiński et al., 2013).

Anti-inflammatory and Anticancer Potential

Research into sulfonamide derivatives has also shown their potential in anti-inflammatory and anticancer applications. Hashimoto et al. (2002) discovered a potent, highly selective, and orally active COX-2 inhibitor among 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, demonstrating the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Mécanisme D'action

Mode of Action

. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

. In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3S/c1-14-7-9-16(10-8-14)27(24,25)23-19-12-20(18(22)11-17(19)21)26-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYDDPWYSCNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)

![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)

![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)